molecular formula C16H21NO B14004898 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine CAS No. 38709-65-8

4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine

Cat. No.: B14004898
CAS No.: 38709-65-8
M. Wt: 243.34 g/mol
InChI Key: AQPXADNWBNNEDH-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine is a heterocyclic compound that features a unique combination of a cyclopropyl group and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylcyclopropylamine with 2,2,4-trimethyl-1,3-pentanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-oxazine
  • 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-thiazine

Uniqueness

4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine is unique due to its specific combination of a cyclopropyl group and an oxazine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

CAS No.

38709-65-8

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

4,4,6-trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C16H21NO/c1-12-11-15(2,3)17-14(18-12)16(9-10-16)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

AQPXADNWBNNEDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)C2(CC2)C3=CC=CC=C3)(C)C

Origin of Product

United States

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